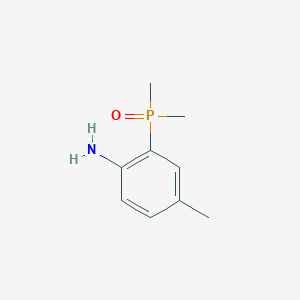

(2-Amino-5-methylphenyl)dimethylphosphine oxide

Description

Properties

IUPAC Name |

2-dimethylphosphoryl-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14NOP/c1-7-4-5-8(10)9(6-7)12(2,3)11/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDPIRKOIFKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-methylphenyl)dimethylphosphine oxide can be achieved through several methods. One common approach involves the reaction of 4-methylaniline with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of (2-Amino-5-methylphenyl)dimethylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-methylphenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the phosphoryl group to a phosphine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Nitro, sulfo, or halo derivatives of (2-Amino-5-methylphenyl)dimethylphosphine oxide.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Drug Development

The incorporation of phosphine oxide moieties into drug structures has shown significant promise in enhancing therapeutic efficacy. For instance, the FDA-approved drug brigatinib, used for treating ALK-positive non-small cell lung cancer, includes a fragment derived from (2-Amino-5-methylphenyl)dimethylphosphine oxide. The phosphine oxide group contributes to improved activity and selectivity against cancer cells .

2. Enzyme Inhibition

Research indicates that compounds containing phosphine oxide can act as inhibitors of key enzymes involved in various metabolic pathways. For example, studies have shown that similar phosphine oxide derivatives can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases . This inhibition mechanism suggests potential applications in treating conditions like Alzheimer's disease.

3. Antimicrobial Activity

Preliminary studies have demonstrated that (2-Amino-5-methylphenyl)dimethylphosphine oxide exhibits antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. This activity is crucial for developing new antimicrobial agents .

Organic Synthesis Applications

1. Reagent in Chemical Reactions

The compound serves as a valuable reagent in various organic synthesis reactions, including cycloadditions and other transformations typical of phosphine oxides. Its ability to participate in [3+2] cycloadditions with electron-poor alkenes and alkynes has been highlighted in recent studies, showcasing its utility in synthesizing complex organic molecules .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Effective against ALK-positive lung cancer | |

| Enzyme Inhibition | Inhibits acetylcholinesterase | |

| Antimicrobial | Active against E. coli and S. aureus |

Case Study 1: Anticancer Efficacy

A study focused on the structural modifications of (2-Amino-5-methylphenyl)dimethylphosphine oxide showed enhanced cytotoxicity against various cancer cell lines. The introduction of the phosphine oxide moiety improved the selectivity towards cancer cells while sparing normal cells, suggesting its potential as a lead compound for new anticancer therapies .

Case Study 2: Enzyme Inhibition

Research published by MDPI explored the enzyme inhibition properties of phosphine oxide derivatives, indicating that modifications to the structure could significantly enhance inhibitory activity against acetylcholinesterase. This finding opens avenues for developing drugs targeting neurodegenerative diseases where enzyme dysregulation is a factor .

Mechanism of Action

The mechanism of action of (2-Amino-5-methylphenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The amino group can undergo protonation and deprotonation, affecting the compound’s solubility and stability in different environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Export Administration Regulations, 2019) lists several phosphorus-containing compounds and amines under regulatory control, but none directly analogous to "(2-Amino-5-methylphenyl)dimethylphosphine oxide." Below is a comparative analysis based on structural and functional similarities to compounds in the evidence:

Table 1: Comparison of Selected Compounds

Key Differences:

Phosphorus Functionalization: "(2-Amino-5-methylphenyl)dimethylphosphine oxide" contains a phosphine oxide group (-PO(CH₃)₂), whereas compounds like dimethoxyphosphine oxide have a phosphate-like structure (-PO(OCH₃)₂). Phosphine oxides are less polar and more sterically hindered compared to phosphates or phosphites.

Aromatic Substitution: The target compound’s aromatic ring with amino and methyl groups contrasts sharply with simpler amines like dimethylamine or its hydrochloride salt.

Research Findings and Limitations

- Synthesis Pathways: No synthesis methods for the target compound are described in the evidence. By analogy, phosphine oxides are typically synthesized via oxidation of phosphines or Grignard reactions, but the aromatic substitution pattern complicates this process.

- Thermal Stability : Phosphine oxides generally exhibit higher thermal stability than phosphites or phosphonates due to stronger P=O bonds.

- Coordination Chemistry: The amino group in the target compound could act as a ligand for transition metals, a feature absent in dimethylamine hydrochloride or dimethyl hydrogen phosphite.

Critical Notes

- The evidence lacks direct data on "(2-Amino-5-methylphenyl)dimethylphosphine oxide," necessitating extrapolation from structurally related compounds.

- Regulatory and safety information for the target compound must be verified through specialized databases (e.g., PubChem, Reaxys) or experimental studies.

Biological Activity

(2-Amino-5-methylphenyl)dimethylphosphine oxide (commonly referred to as DMPO) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with DMPO, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2-Amino-5-methylphenyl)dimethylphosphine oxide is characterized by a dimethylphosphine oxide group attached to a substituted aniline ring. The presence of the amino group and the methyl substituent on the aromatic ring enhances its biological activity by influencing its interactions with biological targets.

The biological activity of DMPO can be attributed to several mechanisms:

- Enzyme Inhibition : DMPO has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways. For instance, it has been incorporated into compounds that target cyclin-dependent kinases (CDKs), demonstrating enhanced selectivity and potency against cancer cell lines .

- Anticancer Activity : The compound has been linked to the development of anticancer agents. Its structural modifications have led to derivatives that exhibit significant cytotoxicity against tumor cells, particularly in non-small cell lung cancer models .

- Metabolic Stability : The introduction of the phosphine oxide moiety improves the metabolic stability of drugs, leading to increased half-lives in biological systems. This property is crucial for maintaining therapeutic levels in vivo .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMPO and its derivatives:

- Inhibition of CDK7 : A study designed a lead compound that exhibited potent inhibition of CDK7 but lacked selectivity. Subsequent modifications incorporating DMPO led to compounds with improved potency and selectivity, highlighting the role of DMPO in enhancing drug efficacy .

- Development of Brigatinib : DMPO was incorporated into the design of brigatinib, an FDA-approved drug for treating ALK-positive non-small cell lung cancer. The phosphine oxide fragment contributed to improved activity and selectivity against cancer cells .

- Activity Against ROS1 Fusion Proteins : Research demonstrated that DMPO derivatives could effectively inhibit ROS1 fusion proteins associated with lung cancer. The most active compounds achieved IC50 values in the low nanomolar range, indicating strong potential for therapeutic application .

Biological Activity Table

Q & A

What spectroscopic techniques are most effective for analyzing the torsional dynamics and conformational equilibria of dimethylphosphine oxide derivatives?

Level: Basic

Answer: Raman and far-infrared spectroscopy are critical for studying torsional modes. In dimethylphosphine derivatives, Raman spectra detect single quantum transitions (e.g., 190–177 cm⁻¹), while far-IR identifies additional A' torsional transitions (169.9 and 166.1 cm⁻¹). These methods, combined with potential function calculations (e.g., V₃ ≈ 200 cm⁻¹, V₃₃ ≈ 10 cm⁻¹), resolve conformational dynamics and coupling effects between torsional modes .

How does the dimethylphosphine oxide moiety contribute to the selective potency and pharmacokinetic profile of kinase inhibitors like brigatinib?

Level: Basic

Answer: The dimethylphosphine oxide group acts as a hydrogen-bond acceptor, enhancing binding to the ATP pocket of ALK while avoiding redox instability common in carbonyls or alcohols. Its high solubility and permeability classify brigatinib as a Biopharmaceutics Classification System (BCS) Class 1 drug, ensuring favorable absorption and distribution .

What synthetic methodologies are reported for introducing the dimethylphosphine oxide group into aromatic amine-containing compounds?

Level: Basic

Answer: Catalyst-free phosphorylation via 1,6-hydrophosphonylation of p-quinone methides is a robust method for diarylmethylphosphine oxide synthesis. Alternative routes include cobalt-catalyzed C(sp²)–P cross-coupling or microwave-mediated annulations with zwitterionic thiolates, yielding stereocontrolled products .

What experimental and computational approaches resolve contradictions in proposed tautomerization mechanisms of dimethylphosphine oxide derivatives?

Level: Advanced

Answer: Disputes over tautomerization pathways (e.g., single-molecule vs. dimeric routes) are addressed via density functional theory (DFT) calculations to map energy profiles. Experimental validation involves microreactor-assisted synthesis and kinetic studies to assess thermodynamic stability and energy barriers (~5% variance in V₃ values) .

How can structure-activity relationship (SAR) studies optimize the dimethylphosphine oxide moiety in FAK inhibitors for enhanced enzymatic and cellular activity?

Level: Advanced

Answer: SAR analysis of 7H-pyrrolo[2,3-d]pyrimidine derivatives shows that dimethylphosphine oxide enhances FAK inhibition (IC₅₀: 10⁻⁸–10⁻⁹ M). Key parameters include steric bulk adjustments and hydrogen-bonding capacity, validated via enzymatic assays (FAK kinase) and cellular proliferation tests (MDA-MB-231, lung cancer lines) .

What strategies enable enantiomeric enrichment of P-stereogenic dimethylphosphine oxides, and what analytical techniques validate their stereochemical purity?

Level: Advanced

Answer: Chiral resolution using HPLC with polysaccharide-based columns or asymmetric synthesis via enantioselective catalysis achieves >90% enantiomeric excess (ee). Stereochemical validation employs circular dichroism (CD) spectroscopy and X-ray crystallography .

In coordination chemistry, how does the hydrogen-bond acceptor capability of dimethylphosphine oxide compare to traditional acceptors like carbonyl groups?

Level: Basic

Answer: Dimethylphosphine oxide exhibits stronger hydrogen-bond acceptor strength than carbonyls due to its polarized P=O bond. This property stabilizes metal-ligand complexes in catalytic systems, as demonstrated in ALK inhibitor binding studies .

What thermodynamic and kinetic factors must be considered when designing reactions involving dimethylphosphine oxide tautomerization?

Level: Advanced

Answer: The equilibrium heavily favors the pentavalent oxide form due to high thermodynamic stability. Kinetic barriers (~200 cm⁻¹ energy thresholds) necessitate catalysts or elevated temperatures to drive tautomerization toward trivalent intermediates for functionalization .

How do computational models predict the hydrogen-bonding interactions and binding affinities of dimethylphosphine oxide-containing drugs with target receptors?

Level: Advanced

Answer: Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories quantify binding energies and hydrogen-bond distances (e.g., 2.8–3.2 Å for P=O···H-N interactions). These models align with crystallographic data from ALK-brigatinib complexes .

What role does the dimethylphosphine oxide group play in enhancing the solubility and permeability profiles of BCS Class 1 drug molecules?

Level: Basic

Answer: The polar P=O group improves aqueous solubility across physiological pH ranges, while its compact hydrophobic methyl groups enhance membrane permeability. These properties are validated via parallel artificial membrane permeability assays (PAMPA) and pH-solubility profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.